tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate typically involves the reaction of 6-chloro-3-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with different positional isomers.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: Contains an additional methyl group.
Uniqueness
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Biological Activity
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₂ClIN₂O₂ and a molecular weight of 354.57 g/mol. It features a pyridine ring substituted with chlorine and iodine at the 6 and 3 positions, respectively, along with a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities, particularly in the development of pharmaceuticals.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This property makes it a potential candidate for drug development targeting specific enzymes involved in disease processes.
- Receptor Interaction : The compound may interact with various biological receptors, modulating their activity through π-π interactions with aromatic amino acids in proteins.
- Nucleophilic Substitution : The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, which can lead to further functionalization and increased biological activity.
Biological Targets
Interaction studies have revealed that this compound interacts with multiple biological targets, including:
- Kinases : It has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways, which are critical for cell proliferation and survival.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against viruses like dengue due to its ability to inhibit viral replication mechanisms .
Antiviral Activity
Research has indicated that compounds similar to this compound demonstrate significant antiviral activity. For instance, a study highlighted the effectiveness of pyridine-based compounds in inhibiting dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This model accurately reflects human physiology and disease mechanisms better than traditional immortalized cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological efficacy. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets. For example:
Compound Name | Key Features | Biological Activity |
---|---|---|
tert-Butyl (6-chloropyridin-2-yl)carbamate | Lacks iodine substitution | Moderate enzyme inhibition |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | Two chlorine substituents | Enhanced receptor interaction |
tert-Butyl (6-bromopyridin-2-yl)carbamate | Bromine instead of chlorine | Variable activity based on bromine's electronic effects |
These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity.
Applications in Medicinal Chemistry
This compound is being studied for its potential applications in:
- Pharmaceutical Development : As a building block for synthesizing novel drugs targeting specific enzymes or receptors.
- Agrochemicals : Its ability to interact with biological systems makes it suitable for developing herbicides and insecticides.
- Biological Research : Used as a tool compound to investigate enzyme functions and cellular pathways.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOHMHNNCJPHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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